4-Chloroisoquinolin-8-amine chemical properties and structure
4-Chloroisoquinolin-8-amine chemical properties and structure
An In-depth Technical Guide to 4-Chloroisoquinolin-8-amine: Properties, Synthesis, and Applications
Introduction
4-Chloroisoquinolin-8-amine is a halogenated heterocyclic amine built upon the isoquinoline scaffold. This bicyclic aromatic system, consisting of a fused benzene and pyridine ring, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of 4-Chloroisoquinolin-8-amine, featuring an amine group at the C8 position and a chlorine atom at the C4 position, renders it a versatile and valuable intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the chlorine atom and the nucleophilic character of the amine group provide orthogonal reactive handles for further chemical modification. This guide offers a comprehensive overview of its chemical properties, structure, synthetic pathways, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Physicochemical Properties
The structural and physical properties of 4-Chloroisoquinolin-8-amine are fundamental to its handling, reactivity, and application in synthesis. The molecule's identity is defined by its unique arrangement of atoms and functional groups.
IUPAC Name: 4-Chloroisoquinolin-8-amine[1] Synonyms: 4-Chloro-8-isoquinolinamine[1]
Caption: Generalized synthetic workflow for 4-Chloroisoquinolin-8-amine.
Exemplary Experimental Protocol: Synthesis via Nitration and Reduction
This protocol is adapted from established procedures for the synthesis of related aminoisoquinolines, such as 4-methylisoquinolin-8-amine and 8-amino-7-chloroisoquinoline. [2][3] Part 1: Synthesis of 8-Nitroisoquinoline (Hypothetical Intermediate)
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the chosen isoquinoline starting material in concentrated sulfuric acid at 0°C (ice bath).
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Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous sodium hydroxide or ammonium hydroxide solution. [2][3]5. Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). [2][3]Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-nitroisoquinoline intermediate.
Part 2: Synthesis of Isoquinolin-8-amine (Hypothetical Intermediate)
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Preparation: Suspend the crude 8-nitroisoquinoline in ethanol in a round-bottom flask.
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Reduction: Add a solution of a reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid or zinc in acetic acid. [2][3]3. Reaction: Heat the reaction mixture (e.g., on a steam bath or to reflux) for the required duration. [2]4. Workup: After cooling, neutralize the reaction mixture carefully with an aqueous base (e.g., sodium bicarbonate or ammonium hydroxide). [2][3]5. Extraction & Purification: Extract the product with ethyl acetate. [2]The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography to afford isoquinolin-8-amine.
Part 3: Chlorination to Yield 4-Chloroisoquinolin-8-amine
The final chlorination step to introduce the chlorine atom at the C4 position is a critical transformation. The specific reagent and conditions would depend on the reactivity of the isoquinolin-8-amine substrate. Reagents like N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃) are commonly employed for such chlorinations on heterocyclic systems. This step would require careful optimization to ensure regioselectivity and avoid unwanted side reactions.
Reactivity and Chemical Behavior
The chemical reactivity of 4-Chloroisoquinolin-8-amine is dictated by its three key features: the isoquinoline ring system, the C4-chloro substituent, and the C8-amino group.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes it a prime site for SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity. This is a common strategy in the synthesis of kinase inhibitors. [4]* Reactions of the Amino Group: The 8-amino group behaves as a typical aromatic amine. It can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion to a halide or triflate. It can also be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups.
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Isoquinoline Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule and allows for N-alkylation or N-oxidation reactions.
Caption: Representative SNAr reaction of 4-Chloroisoquinolin-8-amine.
Applications in Research and Drug Development
4-Chloroisoquinolin-8-amine is primarily utilized as a specialized building block in pharmaceutical and chemical research. Its structure is a key component in the development of targeted therapeutics.
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Kinase Inhibitors: The chloroisoquinoline amine scaffold has been identified as a potent pharmacophore for inhibiting various protein kinases, which are critical targets in oncology. [5]The chlorine at the C4 position serves as a convenient handle for SNAr reactions to append side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.
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Antimicrobial and Antiviral Agents: The broader class of 8-aminoquinolines has a long history in medicinal chemistry, most notably as antimalarial agents like primaquine. [6][7]Research continues to explore derivatives of this scaffold for new antimicrobial and antiviral applications. The utility of 4-Chloroisoquinolin-8-amine in this context lies in its potential as a precursor for novel agents with improved efficacy against drug-resistant pathogens. [5]* Organic Synthesis Intermediate: Beyond medicinal chemistry, it serves as a valuable intermediate for synthesizing more complex heterocyclic systems, functional dyes, and materials with specific electronic or optical properties. [1][8]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Chloroisoquinolin-8-amine. The available safety data sheets (SDS) for structurally related compounds provide essential guidance.
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Hazard Identification: Related chloro- and amino-quinolines are classified as harmful if swallowed and can cause skin and serious eye irritation. [9][10][11]Some may also cause respiratory irritation. [9]* Precautions for Safe Handling:
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Work in a well-ventilated area, preferably under a chemical fume hood. [10][11] * Avoid formation and inhalation of dust and aerosols. [10] * Avoid contact with skin and eyes. [10]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [10] * Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear protective clothing. [10] * Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate filter. [10]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials. [10]Recommended storage is often between 2-8°C. [1]
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